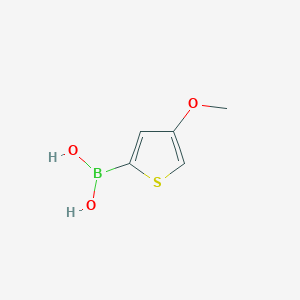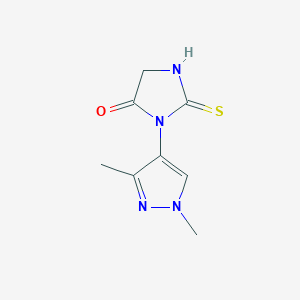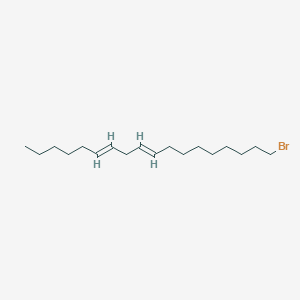
(4-Methoxythiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxythiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C5H7BO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a boronic acid group (-B(OH)2) attached to the 2-position of the thiophene ring, with a methoxy group (-OCH3) at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: (4-Methoxythiophen-2-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of 4-methoxythiophene using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反応の分析
Types of Reactions: (4-Methoxythiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or styrene derivatives.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products are substituted thiophene derivatives.
科学的研究の応用
作用機序
The mechanism of action of (4-Methoxythiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product . The methoxy group on the thiophene ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
類似化合物との比較
4-Methoxyphenylboronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
4-Methylthiophene-2-boronic acid: Similar structure but with a methyl group instead of a methoxy group.
4-Fluorophenylboronic acid: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness: (4-Methoxythiophen-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a methoxy-substituted thiophene ring. This combination imparts distinct electronic properties, making it a valuable reagent in organic synthesis and materials science .
特性
IUPAC Name |
(4-methoxythiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3,7-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAGIWSIHSSBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate](/img/structure/B2837121.png)

![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)
![2-(4-chlorophenyl)-5-methyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2837126.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)

![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2837132.png)
![N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride](/img/structure/B2837134.png)
![(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B2837137.png)
![3-cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide](/img/structure/B2837138.png)
![4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2837139.png)
![2-{2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2837140.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2837141.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)
